molecular formula C21H18N4O2 B159467 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate CAS No. 1186648-22-5

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate

Cat. No.: B159467
CAS No.: 1186648-22-5
M. Wt: 358.4 g/mol
InChI Key: NIKCVKMHGQQSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

MK2 Inhibitor III, also known as MK2-IN-3 hydrate or MK-2 Inhibitor III, primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) pathway . MK2 is a direct downstream target of p38 and has been identified as a promising target for inflammatory diseases . Activation of MK2 increases the stability and translation of mRNA of proinflammatory factors such as TNF, IL-1β, and IL-6 .

Mode of Action

MK2 Inhibitor III acts as an ATP-competitive inhibitor of MK2 . It interacts with its targets by inhibiting tumor necrosis factor (TNF), interleukin (IL)-6, and IL-17 protein production in samples of monocytes and macrophages from patients and healthy volunteers via an mRNA-destabilization mechanism .

Biochemical Pathways

MK2 Inhibitor III affects these pathways by reducing the phosphorylation of tristetraprolin (TTP) and accelerating the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .

Pharmacokinetics

The pharmacokinetic characteristics of MK2 Inhibitor III show linear, dose-proportional increases in drug uptake from 10 mg to 150 mg using a once-daily dosing schedule over 14 days . The drug shows a proportional and linear increase in drug levels across the 14-day study .

Result of Action

The administration of MK2 Inhibitor III results in sustained reductions of TNF-α and other cytokines and chemokines throughout the 14 days . This leads to a decrease in the production of pro-inflammatory cytokines, making it a promising therapeutic approach for the management of inflammatory diseases .

Biochemical Analysis

Biochemical Properties

MK2 Inhibitor III plays a significant role in biochemical reactions. It interacts with enzymes such as MK-2, MK-3, MK-5, ERK2, and MNK1 . The nature of these interactions is competitive, specifically ATP-competitive .

Cellular Effects

MK2 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses LPS-induced TNF-α production in U937 cells .

Molecular Mechanism

The molecular mechanism of action of MK2 Inhibitor III involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of MK2 Inhibitor III may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MK2 Inhibitor III vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MK2 Inhibitor III is involved in metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

MK2 Inhibitor III is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of MK2 Inhibitor III and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate involves multiple steps, including the formation of the pyrrolopyridinyl core and subsequent functionalization. The key steps typically include:

    Formation of the Pyrrolopyridinyl Core: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple stages.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the quinolinyl and pyridinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate is unique due to its high selectivity and potency for MK-2 compared to other kinases. It exhibits much less or no activity against other commonly studied kinases, making it a valuable tool for specific inhibition of MK-2 in various research applications .

Properties

IUPAC Name

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKCVKMHGQQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Reactant of Route 2
Reactant of Route 2
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Reactant of Route 3
Reactant of Route 3
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Reactant of Route 4
Reactant of Route 4
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Reactant of Route 5
Reactant of Route 5
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Reactant of Route 6
Reactant of Route 6
2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate
Customer
Q & A

Q1: How does MK2 Inhibitor III exert its effects within cells?

A1: MK2 Inhibitor III functions by selectively inhibiting MAPK-activated protein kinase 2 (MK2). [, ] MK2 itself is a downstream target of p38 MAPK, a key signaling pathway activated by various stressors like UV radiation and hypoxia. [] By inhibiting MK2, the compound disrupts this stress-activated signaling cascade. While the exact downstream consequences are still under investigation, research indicates that MK2 inhibition can impact apoptosis (programmed cell death), particularly in specific cell types like neuronal cells. []

Q2: The research mentions that MK2 Inhibitor III impacts IPAS activity. Could you elaborate on this interaction?

A2: Inhibitory PAS domain protein (IPAS) plays a dual role in cells. It participates in regulating the body's response to low oxygen (hypoxia) and can also promote apoptosis by interfering with the pro-survival functions of proteins like Bcl-xL. [] Interestingly, research shows that MK2 can directly phosphorylate IPAS at a specific amino acid site (Ser184). [] This phosphorylation event enhances IPAS's ability to induce apoptosis. Treatment with MK2 Inhibitor III has been demonstrated to reduce IPAS-dependent cell death induced by cobalt chloride (CoCl2) in PC12 cells. [] This suggests that the compound, by inhibiting MK2, prevents the phosphorylation of IPAS, thereby reducing its pro-apoptotic activity.

Q3: Are there any known challenges or limitations associated with MK2 Inhibitor III?

A4: One study observed that the cytotoxic effects of a different MK2 inhibitor, CMPD1, in glioblastoma cells weren't dependent on MK2 inhibition itself. [] This raises questions about potential off-target effects of MK2 inhibitors, including MK2 Inhibitor III. Determining the specificity and selectivity of MK2 Inhibitor III is crucial for understanding its true therapeutic potential and minimizing unintended consequences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.